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Compound of Interest

Compound Name: Linoleoyl ethanolamide

Cat. No.: B1675494

An In-depth Examination of the Endocannabinoid-like Lipid Mediator

Linoleoyl ethanolamide (LEA) is an endogenous N-acylethanolamine (NAE) that has
garnered significant interest within the scientific community for its diverse biological activities.
As a prominent member of the expanding class of endocannabinoid-like lipid mediators, LEA
plays a crucial role in various physiological processes, including inflammation, metabolism, and
satiety. This technical guide provides a comprehensive overview of LEA, detailing its chemical
properties, biosynthesis, metabolism, and key signaling pathways, intended for researchers,
scientists, and professionals in drug development.

Chemical and Physical Properties

Linoleoyl ethanolamide is the amide formed from linoleic acid and ethanolamine. Its chemical
structure and properties are summarized below.
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Property Value Reference

(92,127)-N-(2-

IUPAC Name hydroxyethyl)octadeca-9,12-
dienamide

Molecular Formula C20H37NO2

Molecular Weight 323.5 g/mol

CAS Number 68171-52-8

Appearance White to off-white solid [1]
Melting Point 38-40°C [1]
Solubility Soluble in DMSO and ethanol [2]

Biosynthesis and Degradation

The endogenous levels of LEA are tightly regulated by a canonical pathway involving its on-
demand biosynthesis from membrane phospholipids and subsequent enzymatic degradation.

[3]14]

Biosynthesis

The primary pathway for LEA biosynthesis involves two key enzymatic steps:

» N-acylation of Phosphatidylethanolamine (PE): The process is initiated by the transfer of a
linoleoyl group from the sn-1 position of a donor phospholipid, such as phosphatidylcholine
(PC), to the primary amine of phosphatidylethanolamine (PE). This reaction is catalyzed by a
Ca?*-dependent N-acyltransferase (NAT) to form N-linoleoyl-phosphatidylethanolamine
(NAPE).[5]

o Hydrolysis of NAPE: NAPE is then hydrolyzed by a specific phospholipase D, known as N-
acylphosphatidylethanolamine-specific phospholipase D (NAPE-PLD), to yield LEA and
phosphatidic acid.[4][6]
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Degradation

The primary enzyme responsible for the catabolism of LEA is Fatty Acid Amide Hydrolase
(FAAH).[7][8] FAAH is a serine hydrolase that catalyzes the hydrolysis of LEA into its
constituent molecules: linoleic acid and ethanolamine, thereby terminating its signaling activity.

[7]L8]
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Degradation of Linoleoyl Ethanolamide.

Pharmacology and Signaling Pathways

LEA exerts its biological effects through multiple signaling pathways, often independent of the
classical cannabinoid receptors CB1 and CB2, for which it has weak affinity.[2][9]

Interaction with Cannabinoid Receptors and FAAH

LEA exhibits weak binding to the cannabinoid receptors CB1 and CB2. However, it acts as a
competitive inhibitor of FAAH, the enzyme that degrades the endocannabinoid anandamide
(AEA).[2][9] By inhibiting FAAH, LEA can potentiate the effects of AEA and other NAEs, an
effect often referred to as the "entourage effect."[7]

Target Ki Reference
CB1 Receptor 10 uM [2][9]
CB2 Receptor 25 uM [2][9]
FAAH (human) 9.0 uM [2][9]

Peroxisome Proliferator-Activated Receptor Alpha
(PPARA) Signaling

A significant portion of LEA's metabolic effects are mediated through the activation of PPARaq, a
nuclear receptor that plays a critical role in lipid metabolism and energy homeostasis.[3][10]
The activation of PPARa by LEA in tissues like the liver and small intestine leads to the

transcriptional regulation of genes involved in fatty acid oxidation.[3][11]
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PPARa Signaling Pathway of LEA.

G Protein-Coupled Receptor 119 (GPR119) Signaling

LEA is an agonist for GPR119, a Gs-coupled receptor primarily expressed in pancreatic 3-cells
and intestinal L-cells.[12][13] Activation of GPR119 by LEA leads to an increase in intracellular
cyclic AMP (cAMP) levels, which in turn stimulates the secretion of incretin hormones like
glucagon-like peptide-1 (GLP-1).[14] This pathway contributes to glucose homeostasis and
satiety.

© 2025 BenchChem. All rights reserved. 5/14 Tech Support


https://www.benchchem.com/product/b1675494?utm_src=pdf-body-img
https://journals.physiology.org/doi/full/10.1152/ajpendo.00269.2012
https://www.researchgate.net/publication/232278572_Regulation_of_GPR119_receptor_activity_with_endocannabinoid-like_lipids
https://pubmed.ncbi.nlm.nih.gov/19208912/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1675494?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Linoleoyl Ethanolamide

Activation

Stimulation

Adenylyl Cyclase

TP to cAMP

CAMP

ctivation

Protein Kinase A

:

GLP-1 Secretion

:

Improved Glucose Homeostasisj

Satiety

Click to download full resolution via product page

GPR119 Signaling Pathway of LEA.
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Anti-inflammatory Signaling via NF-kB Inhibition

LEA has demonstrated potent anti-inflammatory effects by inhibiting the nuclear factor-kappa B
(NF-kB) signaling pathway.[1][15] In macrophage cell lines, LEA suppresses the
lipopolysaccharide (LPS)-induced activation of Toll-like receptor 4 (TLR4) signaling, leading to
the inhibition of NF-kB nuclear translocation.[1] This, in turn, reduces the expression of pro-
inflammatory cytokines such as TNF-q, IL-1[3, and IL-6.[1][15]
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Experimental Protocols

This section provides an overview of common experimental methodologies used in the study of
Linoleoyl Ethanolamide.

Chemical Synthesis of Linoleoyl Ethanolamide

A scalable and efficient method for the synthesis of LEA involves the amidation of methyl
linoleate with ethanolamine using sodium methoxide as a catalyst.[15][16]

o Reactants: Methyl linoleate, ethanolamine, sodium methoxide in methanol.

e Procedure:

o

Combine methyl linoleate (e.g., 0.5 mmol) with an excess of ethanolamine (e.g., 5 mmaol).
o Add a catalytic amount of sodium methoxide in methanol (e.g., 15 pL of a 5.4 M solution).

o Stir the reaction mixture at a controlled temperature (e.g., 30°C) for a specified time (e.g.,
1 hour).

o Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance
liquid chromatography (HPLC).

o Upon completion, remove the excess ethanolamine under vacuum. The crude product can
often be used without further purification, yielding high purity LEA.[15][16]

In Vitro FAAH Inhibition Assay (Fluorometric)

This assay measures the ability of LEA to inhibit the enzymatic activity of FAAH.[2][17][18]

e Materials: Recombinant human FAAH, FAAH assay buffer (e.g., 125 mM Tris-HCI, pH 9.0, 1
mM EDTA), fluorogenic FAAH substrate (e.g., arachidonoyl 7-amino, 4-methylcoumarin
amide - AAMCA), LEA, 96-well black microplate, fluorescence plate reader.

e Procedure:

o Prepare serial dilutions of LEA in a suitable solvent (e.g., DMSO).
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In a 96-well plate, add the FAAH enzyme to the assay buffer.

Add the LEA dilutions or vehicle control to the wells and pre-incubate for a defined period
(e.g., 15-30 minutes) at 37°C to allow for inhibitor-enzyme interaction.

Initiate the reaction by adding the AAMCA substrate to all wells.

Measure the fluorescence intensity kinetically or at an endpoint (Excitation: ~340-360 nm,
Emission: ~450-465 nm).

Calculate the percentage of inhibition for each LEA concentration and determine the ICso
value by fitting the data to a dose-response curve.[2][17]

Cannabinoid Receptor (CB1/CB2) Binding Assay
(Radioligand Competition)

This assay determines the affinity of LEA for CB1 and CB2 receptors.[19][20][21]

o Materials: Cell membranes expressing human CB1 or CB2 receptors, radioligand (e.g.,
[BH]CP-55,940), LEA, assay buffer, glass fiber filters, scintillation cocktail, liquid scintillation

counter.

e Procedure:

o

Prepare serial dilutions of LEA.

In tubes, incubate the receptor-containing membranes with a fixed concentration of the
radioligand and varying concentrations of LEA.

Include controls for total binding (radioligand only) and non-specific binding (radioligand in
the presence of a saturating concentration of a known CB1/CB2 ligand).

After incubation to reach equilibrium, terminate the binding reaction by rapid filtration
through glass fiber filters.

Wash the filters to remove unbound radioligand.

Measure the radioactivity retained on the filters using a liquid scintillation counter.
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o Calculate the specific binding at each LEA concentration and determine the ICso, which
can then be converted to the inhibition constant (Ki).[19][20]

In Vivo Model of Contact Dermatitis

This model is used to assess the anti-inflammatory effects of topically applied LEA.[1][22]
e Animals: BALB/c mice.

e Sensitizing Agent: 2,4-Dinitrofluorobenzene (DNFB).

e Procedure:

o Sensitization: Apply a solution of DNFB (e.g., 0.5% in acetone/olive oil) to a shaved area
on the abdomen of the mice.

o Challenge: After a set period (e.g., 5 days), challenge the mice by applying a lower
concentration of DNFB (e.g., 0.2%) to the ear.

o Treatment: Apply a solution of LEA in a suitable vehicle to the challenged ear at specified
time points.

o Assessment: Measure ear swelling (e.g., using a digital caliper) at various time points after
the challenge. Ear tissue can also be collected for histological analysis and measurement
of pro-inflammatory cytokine levels (e.g., by ELISA or gPCR).[1][22]

Summary of Quantitative Data
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Parameter Value Species/System Reference

CB1 Receptor Binding

10 uM 2119
(Ki) H [21[°]
CB2 Receptor Binding
. 25 pM [21[°]
(Ki)
FAAH Inhibition (Ki) 9.0 uM Human [2][9]
Catalepsy in mice
26.5 mg/kg Mouse [2][9]
(EDs0)
ERK Phosphorylation )
~1.5-fold at 15 puM In vitro [21[9]
Increase
AP-1 Dependent )
~1.5-fold at 15 pM In vitro [2][9]

Transcription

Conclusion

Linoleoyl ethanolamide is a multifaceted lipid signaling molecule with significant potential in
therapeutic development. Its ability to modulate metabolism through PPARa and GPR119,
coupled with its potent anti-inflammatory effects via NF-kB inhibition, makes it a compelling
target for research in metabolic disorders, inflammatory conditions, and beyond. This guide
provides a foundational resource for scientists to further explore the intricate biology of LEA
and its role in health and disease.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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